![molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid
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Description
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid, commonly known as QTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. In
Scientific Research Applications
COX-2 Inhibitory Activity
This compound has been used in the synthesis of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which have shown significant COX-2 inhibitory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
Quinazolin-4-one derivatives, such as the one , have been found to exhibit anticancer activity . This suggests potential applications in cancer treatment.
Anti-convulsant Activity
Research has shown that quinazolin-4-one derivatives can exhibit anti-convulsant activity . This could lead to the development of new treatments for conditions like epilepsy.
Antimicrobial Activity
The compound has been found to have antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.
Biological Effects of Hybrid Derivatives
Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects . This opens up a wide range of potential applications in biomedical research and drug development.
Microbiorobotics
While not directly related to the compound itself, the term “CBMicro_002248” could potentially be associated with microbiorobotics . Microbiorobots have applications in biomedical and environmental engineering .
properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFFYVRMYCNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid |
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